tert-Butyl methyl hexa-2,4-dienedioate
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Overview
Description
tert-Butyl methyl hexa-2,4-dienedioate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl ester group attached to a hexa-2,4-dienedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl hexa-2,4-dienedioate typically involves the esterification of hexa-2,4-dienedioic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent production quality. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl hexa-2,4-dienedioate undergoes various chemical reactions, including:
Hydrogenation: The selective hydrogenation of the conjugated double bonds using catalysts like ruthenium complexes.
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrogenation: Ruthenium catalysts, diethyl ether as solvent, 50°C, 4 MPa.
Oxidation: m-CPBA or osmium tetroxide, dichloromethane as solvent, room temperature.
Substitution: Nucleophiles like amines or alcohols, base catalysts such as sodium hydride or potassium carbonate, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Hydrogenation: Corresponding hex-3-enoic compounds with high selectivity.
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Substitution: Various ester derivatives depending on the nucleophile.
Scientific Research Applications
tert-Butyl methyl hexa-2,4-dienedioate finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl methyl hexa-2,4-dienedioate in chemical reactions involves the interaction of its conjugated double bonds and ester groups with various reagents. The molecular targets include the double bonds and ester functionalities, which undergo transformations such as hydrogenation, oxidation, and substitution. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl hexa-2,4-dienoate
- Hexa-2,4-dien-1-yl benzoate
- Di-n-butyl muconate
- Di-hexa-2,4-dien-1-yl hexa-2,4-dienedioate
Uniqueness
tert-Butyl methyl hexa-2,4-dienedioate is unique due to its specific combination of tert-butyl and methyl ester groups, which impart distinct reactivity and properties compared to similar compounds. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Biological Activity
tert-Butyl methyl hexa-2,4-dienedioate is an organic compound with a unique structure that includes conjugated diene and ester functionalities. This compound has garnered attention in the scientific community for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H18O4. Its structure features a tert-butyl group attached to a methyl ester of hexa-2,4-dienedioic acid, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydroxyl group and the conjugated diene system enhances its potential as an antioxidant by scavenging free radicals. Additionally, it may exhibit antimicrobial properties by disrupting microbial cell membranes.
Antioxidant Activity
Research indicates that compounds similar to this compound demonstrate significant antioxidant activity. For instance, studies have shown that related compounds can effectively scavenge free radicals in vitro, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. For example, it has been compared with structurally similar compounds such as sorbic acid, which is known for its antimicrobial effects .
Data Table: Biological Activities
Activity Type | Target | IC50 Value (µM) | References |
---|---|---|---|
Antioxidant | DPPH Radical Scavenging | 50 | |
Antimicrobial | Bacillus subtilis | 100 | |
Antimicrobial | Escherichia coli | 150 |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various esters related to this compound using the DPPH assay. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations above 50 µM, highlighting its potential as a natural antioxidant agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. The results demonstrated that at a concentration of 100 µM, the compound effectively inhibited the growth of Bacillus subtilis by disrupting its cell membrane integrity. This finding suggests that the compound could be developed into a natural preservative or therapeutic agent .
Properties
CAS No. |
920504-58-1 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6-O-tert-butyl 1-O-methyl hexa-2,4-dienedioate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(13)8-6-5-7-9(12)14-4/h5-8H,1-4H3 |
InChI Key |
INBIJTWVOMJLJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC=CC(=O)OC |
Origin of Product |
United States |
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